molecular formula C12H8ClN3O2 B13660536 Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate

Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate

Katalognummer: B13660536
Molekulargewicht: 261.66 g/mol
InChI-Schlüssel: PVYCWXYNVZUFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a methyl ester and a chlorine substituent, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate typically involves the intramolecular cyclization of appropriate precursors. One common method is the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which can be achieved using phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . This reaction leads to the formation of the imidazoquinoxaline core, which can then be further functionalized to introduce the chlorine substituent and the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain high-purity compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate involves its interaction with molecular targets such as adenosine and benzodiazepine receptors. It inhibits specific kinases and phosphodiesterases, leading to various biological effects. The compound’s anticancer activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazoquinoxaline derivatives, such as:

Uniqueness

Methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H8ClN3O2

Molekulargewicht

261.66 g/mol

IUPAC-Name

methyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate

InChI

InChI=1S/C12H8ClN3O2/c1-18-12(17)8-6-16-9-5-3-2-4-7(9)14-10(13)11(16)15-8/h2-6H,1H3

InChI-Schlüssel

PVYCWXYNVZUFAL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN2C3=CC=CC=C3N=C(C2=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.